3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
Nucleophilic substitution of 4-(ethylamino)-6-methylpyrimidine with piperazine under controlled temperature to form 4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazine.
Conditions: Solvent like dichloromethane or acetonitrile, and temperature range of 0°C to room temperature.
Cyclization to Form Pyrazinone
Cyclizing the piperazine derivative with 1-methyl-1,2-dihydro-3-chloropyrazin-2-one forms the final compound 3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one.
Conditions: Solvent like dimethylformamide (DMF), catalysts like potassium carbonate, and heat.
Industrial Production Methods: For large-scale synthesis, continuous flow reactors and automated synthesis protocols can be employed to enhance yield and purity while maintaining controlled reaction conditions.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This plays a significant role in various cellular processes, including cell signaling, growth, and division .
Mode of Action
The compound binds to an inactive Abelson tyrosine kinase domain , a characteristic feature of certain genes, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting the phosphorylation process .
Biochemical Pathways
The inhibition of tyrosine kinases affects various biochemical pathways. It disrupts cell signaling, which can lead to changes in cell growth and division. This is particularly relevant in the context of diseases like leukemia, where abnormal cell growth and division are common .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity. This can lead to a disruption in cell signaling, potentially slowing down or stopping abnormal cell growth and division. This makes the compound a potential therapeutic agent for diseases characterized by such abnormal cell behavior .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one generally involves multi-step organic reactions. Here's a simplified route:
Formation of 4-(ethylamino)-6-methylpyrimidine
Reacting ethylamine with 6-methylpyrimidine-4-carboxylic acid under reflux conditions in an inert atmosphere yields 4-(ethylamino)-6-methylpyrimidine.
Conditions: Reflux, inert gas like nitrogen or argon, appropriate solvents like ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
The compound can undergo oxidation, typically in the presence of strong oxidizing agents like potassium permanganate.
Reduction
Reduction reactions can be facilitated using agents like lithium aluminum hydride.
Substitution
Electrophilic and nucleophilic substitution reactions are common with halogenated intermediates.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4), dichloromethane (DCM).
Reduction: : Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).
Substitution: : Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products
From oxidation: Oxidized pyrimidine derivatives.
From reduction: Reduced nitrogenous compounds.
From substitution: Modified pyrimidine derivatives with varied substituents.
Scientific Research Applications
Chemistry
Utilized as a building block in organic synthesis due to its diverse functional groups.
Biology
Investigated for its interactions with biomolecules, particularly proteins and nucleic acids.
Medicine
Industry
Used in the design of novel materials, including polymers and specialty coatings.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Unlike simpler piperazine derivatives, the presence of the pyrimidine and pyrazinone groups in this compound adds to its versatility in both synthetic and biological applications.
Similar Compounds
Piperazine derivatives: Simple piperazine analogs without the extended functional groups.
Pyrimidine derivatives: Compounds like 6-methylpyrimidine derivatives that lack the piperazine extension.
This unique combination of functional groups sets 3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one apart, providing a multitude of avenues for research and application.
Properties
IUPAC Name |
3-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-4-17-13-11-12(2)19-16(20-13)23-9-7-22(8-10-23)14-15(24)21(3)6-5-18-14/h5-6,11H,4,7-10H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPHSGXZCSZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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